An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-methylphenyl)ethen-1-ol
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-methylphenyl)ethen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Elusive Enol and Its Spectroscopic Signature
In the realm of organic chemistry, the structural elucidation of molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this endeavor. This guide provides a comprehensive exploration of the spectroscopic data for 1-(2-methylphenyl)ethen-1-ol. However, a discussion of this compound is incomplete without acknowledging its existence as the enol tautomer of 2'-methylacetophenone.
Simple enols, like 1-(2-methylphenyl)ethen-1-ol, are often transient species, existing in a dynamic equilibrium with their more stable keto counterparts.[1][2] Consequently, obtaining direct spectroscopic data for the pure enol form can be challenging. This guide, therefore, adopts a dual approach: it presents the known spectroscopic data of the stable keto form, 2'-methylacetophenone, and provides a detailed, predictive analysis of the expected spectroscopic characteristics of its enol, 1-(2-methylphenyl)ethen-1-ol. Understanding this keto-enol tautomerism is crucial for interpreting the spectral data of samples where both forms may coexist.[1][3]
The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity, temperature, and pH.[1][3][4] Non-polar solvents tend to favor the enol form to a greater extent than polar solvents.[3]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Sample Preparation and Acquisition
A meticulously designed experimental protocol is crucial, especially when attempting to characterize an unstable species like an enol.
Objective: To acquire ¹H and ¹³C NMR spectra of 2'-methylacetophenone and to identify signals corresponding to its enol tautomer, 1-(2-methylphenyl)ethen-1-ol.
Methodology:
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Solvent Selection: Prepare separate samples in a polar, aprotic solvent (e.g., DMSO-d₆) and a non-polar solvent (e.g., CCl₄ or C₆D₆). The choice of solvent can influence the keto-enol equilibrium, potentially increasing the concentration of the enol form.[3]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of high-purity 2'-methylacetophenone.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure optimal signal dispersion and resolution.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Consider performing advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.
-
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
Table 1: Comparison of ¹H NMR Data for 2'-methylacetophenone (Keto) and Predicted Data for 1-(2-methylphenyl)ethen-1-ol (Enol)
| Assignment (Keto Form) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Enol Form) | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Integration |
| Ar-H | 7.21 - 7.67[5] | Multiplet | 4H | Ar-H | ~7.0 - 7.5 | Multiplet | 4H |
| -COCH₃ | 2.51[5] | Singlet | 3H | =C-OH | ~5.0 - 6.0 | Singlet | 1H |
| Ar-CH₃ | 2.54[5] | Singlet | 3H | Ar-CH₃ | ~2.3 | Singlet | 3H |
| =CH₂ (cis to Ar) | ~4.5 - 5.0 | Doublet | 1H | ||||
| =CH₂ (trans to Ar) | ~4.5 - 5.0 | Doublet | 1H |
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Keto Form (2'-methylacetophenone): The spectrum is characterized by a sharp singlet for the acetyl protons (-COCH₃) around 2.51 ppm and another singlet for the aromatic methyl group protons at a similar chemical shift.[5] The aromatic protons appear as a complex multiplet in the downfield region.[5]
-
Enol Form (1-(2-methylphenyl)ethen-1-ol) - Predicted: The enol form would exhibit several key differences. The most significant would be the disappearance of the acetyl singlet and the appearance of new signals corresponding to the vinyl protons (=CH₂) and the hydroxyl proton (-OH). The two vinyl protons are diastereotopic and would likely appear as two distinct doublets, due to geminal coupling. Their chemical shift is expected to be in the range of 4.5-5.0 ppm. The hydroxyl proton signal is expected to be a broad singlet, with its chemical shift being highly dependent on concentration and solvent.
¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: Comparison of ¹³C NMR Data for 2'-methylacetophenone (Keto) and Predicted Data for 1-(2-methylphenyl)ethen-1-ol (Enol)
| Assignment (Keto Form) | Chemical Shift (δ) ppm | Assignment (Enol Form) | Predicted Chemical Shift (δ) ppm |
| C=O | ~198[6] | =C-OH | ~150 - 160 |
| Aromatic C | ~125 - 137[6] | Aromatic C | ~125 - 140 |
| -COCH₃ | ~27[6] | =CH₂ | ~90 - 100 |
| Ar-CH₃ | ~21 | Ar-CH₃ | ~20 |
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Keto Form (2'-methylacetophenone): The most downfield signal is the carbonyl carbon (C=O) at approximately 198 ppm.[6] The aromatic carbons resonate in the 125-137 ppm region, and the methyl carbons of the acetyl and aromatic methyl groups appear upfield.
-
Enol Form (1-(2-methylphenyl)ethen-1-ol) - Predicted: The enol form would show a dramatic upfield shift for the former carbonyl carbon, which is now part of a carbon-carbon double bond and bonded to a hydroxyl group (=C-OH), appearing around 150-160 ppm. A new signal for the terminal vinyl carbon (=CH₂) would appear around 90-100 ppm. The chemical shifts of the aromatic and methyl carbons would be less affected.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule.
Experimental Protocol: IR Spectrum Acquisition
Objective: To obtain the IR spectrum of 2'-methylacetophenone and identify characteristic absorption bands for both the keto and potential enol forms.
Methodology:
-
Sample Preparation:
-
For a liquid sample like 2'-methylacetophenone, the spectrum can be acquired neat by placing a drop of the liquid between two salt plates (NaCl or KBr).
-
Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a solution cell.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty salt plates or the solvent-filled cell.
-
Acquire the sample spectrum.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
IR Spectroscopic Data
Table 3: Comparison of Key IR Absorption Bands for 2'-methylacetophenone (Keto) and Predicted Bands for 1-(2-methylphenyl)ethen-1-ol (Enol)
| Vibrational Mode (Keto Form) | Wavenumber (cm⁻¹) (NIST) | Vibrational Mode (Enol Form) | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | ~1690[7] | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |
| C-H Aromatic Stretch | ~3000 - 3100[7] | C=C Stretch | ~1640 - 1680 |
| C-H Aliphatic Stretch | ~2850 - 3000[7] | =C-H Stretch | ~3010 - 3100 |
| C=C Aromatic Stretch | ~1450 - 1600[7] | C-O Stretch | ~1200 |
-
Keto Form (2'-methylacetophenone): The most prominent feature in the IR spectrum of the keto form is the strong, sharp absorption band around 1690 cm⁻¹ corresponding to the carbonyl (C=O) stretch.[7]
-
Enol Form (1-(2-methylphenyl)ethen-1-ol) - Predicted: The presence of the enol form would be indicated by the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹. Additionally, a C=C stretching absorption would appear around 1640-1680 cm⁻¹, and the intense C=O band of the keto form would be diminished or absent depending on the equilibrium position.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Experimental Protocol: Mass Spectrum Acquisition
Objective: To obtain the mass spectrum of 2'-methylacetophenone and predict the fragmentation pattern of its enol tautomer.
Methodology:
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Mass Spectrometric Data
Table 4: Comparison of Key Mass Spectral Fragments for 2'-methylacetophenone (Keto) and Predicted Fragments for 1-(2-methylphenyl)ethen-1-ol (Enol)
| m/z (Keto Form) (NIST) | Proposed Fragment (Keto Form) | m/z (Enol Form) | Proposed Fragment (Enol Form) |
| 134[8] | [M]⁺ (Molecular Ion) | 134 | [M]⁺ (Molecular Ion) |
| 119[8] | [M - CH₃]⁺ | 119 | [M - CH₃]⁺ |
| 91[8] | [C₇H₇]⁺ (Tropylium ion) | 91 | [C₇H₇]⁺ |
| 43 | [CH₃CO]⁺ |
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Keto and Enol Forms: Both tautomers have the same molecular formula (C₉H₁₀O) and thus the same molecular weight (134 g/mol ). Therefore, the molecular ion peak [M]⁺ will be observed at m/z 134 for both.[8]
-
Keto Form Fragmentation: A characteristic fragmentation of acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43. Another major fragmentation pathway involves the loss of the methyl group to give a fragment at m/z 119, which can then lose CO to form the tropylium ion at m/z 91.[8]
-
Enol Form Fragmentation: The enol form is also expected to show a fragment at m/z 119 due to the loss of a methyl radical. The fragmentation pattern might differ in the relative abundances of certain ions compared to the keto form, but the major fragments are likely to be similar due to rearrangements after ionization.
Visualization of Key Concepts
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic characterization of 1-(2-methylphenyl)ethen-1-ol is intrinsically linked to the study of its keto tautomer, 2'-methylacetophenone. While direct observation of the enol form is challenging due to its inherent instability, a thorough understanding of spectroscopic principles allows for the prediction of its key spectral features. This guide provides a framework for researchers to approach the analysis of such systems, emphasizing the importance of considering tautomeric equilibria. By comparing the expected spectra of the enol with the known spectra of the keto form, scientists can confidently identify the presence of both species and gain deeper insights into the chemical behavior of this and similar molecular systems.
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